3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine
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Overview
Description
3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine is a heterocyclic compound that contains both pyridazine and pyridine rings. The presence of a trifluoromethyl group and a hydroxyl group makes this compound potentially interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to remove the hydroxyl group or reduce other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Chemical Manufacturing: Use in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine: Similar structure with a different position of the pyridine ring.
3-Hydroxy-6-(4-pyridinyl)-4-(trifluoromethyl)pyridazine: Another positional isomer.
3-Hydroxy-6-(3-pyridinyl)-4-methylpyridazine: Similar compound without the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-Hydroxy-6-(3-pyridinyl)-4-(trifluoromethyl)pyridazine may impart unique chemical and biological properties, such as increased lipophilicity and metabolic stability, compared to its analogs.
Properties
Molecular Formula |
C10H6F3N3O |
---|---|
Molecular Weight |
241.17 g/mol |
IUPAC Name |
3-pyridin-3-yl-5-(trifluoromethyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H6F3N3O/c11-10(12,13)7-4-8(15-16-9(7)17)6-2-1-3-14-5-6/h1-5H,(H,16,17) |
InChI Key |
FKAYLTBNFRVQMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=O)C(=C2)C(F)(F)F |
Origin of Product |
United States |
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